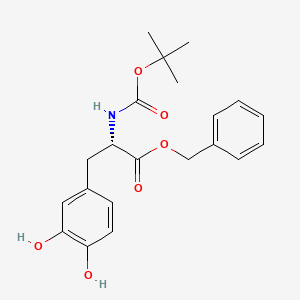

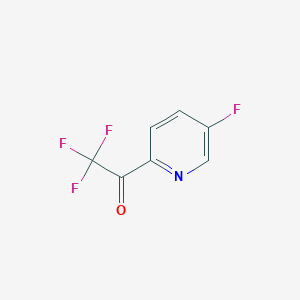

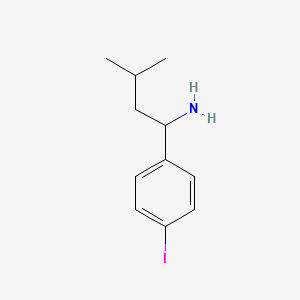

![molecular formula C9H6F2OS B1403375 (5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol CAS No. 1400702-19-3](/img/structure/B1403375.png)

(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves a Pd (II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .Molecular Structure Analysis

The molecular structure of thiophene is based on a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique

1. Crystal Structure Studies

(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol has been used in studies exploring crystal structures. For instance, the analysis of crystal structures involving benzo[b]thiophen-2-yl compounds has revealed interesting hydrogen-bonded chains and interactions. These compounds demonstrate significant structural features, such as parallel chains and N—H⋯N hydrogen bonds between adjacent tetrazole rings, which are essential for understanding molecular interactions in crystalline materials (Penthala et al., 2016).

2. Synthesis of Functional Building Blocks

Research into the synthesis of bis(benzo[b]thiophen-2-yl)methane derivatives has been conducted, which is a closely related field. These studies provide insights into the conformation of related ketones and methanols, revealing details about interplanar angles, dihedral angles, and crystal packing. Such research is crucial for understanding and designing novel molecules for various applications, including pharmaceuticals (Katzsch et al., 2016).

3. Organic Synthesis and Catalysis

The compound has also found application in the field of organic synthesis and catalysis. For example, research involving furan-2-yl(phenyl)methanol derivatives, which are structurally similar, has led to the development of methods for synthesizing benzo[b][1,4]thiazine or oxazine derivatives. These findings are significant for the advancement of synthetic methodologies in organic chemistry (Reddy et al., 2012).

4. Photovoltaic Applications

In the field of renewable energy, studies have shown that methanol treatment of materials containing benzo[b]thiophene units can significantly enhance the efficiency of polymer solar cells. This suggests potential applications of (5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol in the development of advanced solar energy materials (Zhou et al., 2013).

5. Fluorescence Sensing

Research in fluorescence sensing has utilized compounds similar to (5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol. These studies focus on the fluorescence quenching of thiophene-substituted oxadiazole derivatives, which are relevant for sensing applications. This suggests the potential of (5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol in the development of novel sensors (Naik et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5,7-difluoro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSSRKVRAGMBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

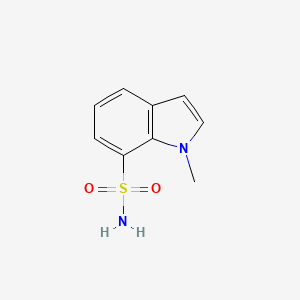

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)

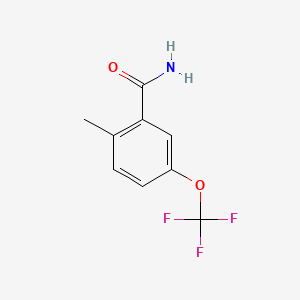

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)

![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)